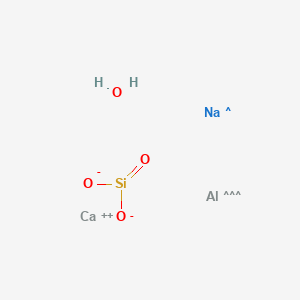
Zinc dibenzyldithiocarbamate
Overview
Description
Zinc dibenzyldithiocarbamate is an organozinc compound widely used as a vulcanization accelerator in the rubber industry It is known for its efficiency in speeding up the vulcanization process, which is crucial for producing durable rubber products
Biochemical Analysis
Biochemical Properties
Zinc Dibenzyldithiocarbamate has been shown to play a significant role in biochemical reactions . It has been found to be an efficient catalyst for the synthesis of polyurethanes suitable for biomedical applications . Compared with other organozinc compounds, this compound showed exceptional catalytic performance, capable of forming high molecular weight polyurethanes .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been used in the synthesis of polyurethanes suitable for biomedical applications . The compound has been found to have a lower cytotoxicity compared to other catalysts, making it a safer alternative for biomedical applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules. Zinc and nickel ions have been found to bind to the dithiocarbamate in bidentate modes, resulting in different geometries . This interaction is crucial for the compound’s function as a catalyst in the synthesis of polyurethanes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies . For instance, it has been found to reduce biofilm formation and decrease extracellular respiration of pre-formed biofilms .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that zinc plays a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes .
Metabolic Pathways
This compound is involved in various metabolic pathways. Zinc is known to play a significant role in maintaining intestinal homeostasis, modulating mucosal barrier integrity and immune response, and maintaining the balance of redox state .
Transport and Distribution
This compound is transported and distributed within cells and tissues through zinc transporters . These transporters, belonging to the SLC30 (ZnT) and SLC39 (ZIP) families, play critical roles in cellular and physiological functions by mobilizing zinc across the cellular membrane .
Subcellular Localization
Given the main localization of zinc transporters at the cell membrane, it can be inferred that this compound may also be localized at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc dibenzyldithiocarbamate typically involves the reaction of dibenzylamine with carbon disulfide in the presence of a base, followed by the addition of zinc salts. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] [ 2\text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2\text{Na} + \text{ZnSO}_4 \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2)_2\text{Zn} + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as mixing, reaction, filtration, and drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: this compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted dithiocarbamates.
Scientific Research Applications
Zinc dibenzyldithiocarbamate has diverse applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of certain polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in the formulation of drug delivery systems.
Industry: Widely used in the rubber industry as a vulcanization accelerator, enhancing the mechanical properties of rubber products.
Mechanism of Action
The mechanism of action of zinc dibenzyldithiocarbamate involves its interaction with sulfur-containing compounds, facilitating the formation of cross-links in polymers. This cross-linking is essential for the vulcanization process in rubber production. In biological systems, the compound can interact with cellular thiols, leading to the disruption of cellular functions and exhibiting antimicrobial or anticancer activities.
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison:
- Zinc diethyldithiocarbamate: Similar catalytic properties but differs in the alkyl groups attached to the dithiocarbamate moiety.
- Zinc dimethyldithiocarbamate: Known as ziram, used as a fungicide and in rubber vulcanization, with different alkyl groups affecting its reactivity and applications .
- Zinc dibutyldithiocarbamate: Used in dermatological applications and as a rubber accelerator, with longer alkyl chains providing different physical properties .
Zinc dibenzyldithiocarbamate stands out due to its unique benzyl groups, which impart distinct chemical and physical properties, making it suitable for specific industrial and research applications.
Properties
CAS No. |
14726-36-4 |
|---|---|
Molecular Formula |
C30H28N2S4Zn |
Molecular Weight |
610.2 g/mol |
IUPAC Name |
zinc;N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/2C15H15NS2.Zn/c2*17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,17,18);/q;;+2/p-2 |
InChI Key |
AUMBZPPBWALQRO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Key on ui other cas no. |
14726-36-4 |
Pictograms |
Environmental Hazard |
Synonyms |
zinc dibenzyldithiocarbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of zinc dibenzyldithiocarbamate?
A1: ZnDBzDTC is widely used as a vulcanization accelerator in the rubber industry. [] It facilitates the cross-linking of rubber molecules, enhancing the material's strength, elasticity, and durability.
Q2: Are there any concerns regarding the use of this compound in products that come into contact with skin?
A2: Yes, research indicates that ZnDBzDTC can be released from latex vulcanizates into artificial sweat. [] This release can be influenced by factors like the type of accelerator used and the storage time of the vulcanized product. Furthermore, exposure to bleach can chemically transform ZnDBzDTC in materials like underwear elastic, potentially leading to allergic contact dermatitis. [] The transformed allergen has been identified as N,N-dibenzylcarbamyl chloride. []
Q3: How does storage time impact the stability of this compound in rubber products?
A3: Studies have shown that ZnDBzDTC migrates to the surface of vulcanized rubber over time. [] This migration is influenced by the initial concentration of ZnDBzDTC used and increases with storage duration. This migration phenomenon is important to consider for product safety and durability, especially for applications involving skin contact.
Q4: How is this compound employed in analytical chemistry?
A5: ZnDBzDTC is a valuable reagent for the spectrophotometric determination of trace amounts of copper in various materials. [, , , , , , ] It forms a colored complex with copper, allowing for its quantification even in the presence of other metals. This method has found applications in analyzing textiles treated with copper-containing fungicides, preserved timber, and biological tissues.
Q5: Why is this compound preferred for copper analysis in certain applications?
A6: Compared to other reagents like diethyldithiocarbamate, ZnDBzDTC offers higher sensitivity for copper detection. [] This enhanced sensitivity makes it particularly suitable for determining minute quantities of copper in materials like high-purity metals.
Q6: Can this compound be used to analyze other metals besides copper?
A7: Yes, ZnDBzDTC has been explored for extracting and determining other metals like cadmium [], bismuth [], and lead []. This versatility makes it a valuable tool in analytical chemistry for various applications.
Q7: What happens to this compound when exposed to high temperatures?
A8: At its decomposition temperature of 326°C, ZnDBzDTC primarily breaks down into carbon disulfide and dibenzylamine. [] Other byproducts formed in smaller quantities include toluene, benzyl isothiocyanate, N,N,N'-tribenzylthiourea, and benzylbenzylidene. []
Q8: What is the molecular structure of this compound?
A10: While the provided abstracts do not explicitly detail the molecular structure, research has shown that ZnDBzDTC typically exists as a dimer. [] In this dimeric structure, two ZnDBzDTC molecules are linked together by sulfur bridges, forming a four-membered Zn2S2 ring. Each zinc atom is coordinated to five atoms - four sulfur atoms from the dithiocarbamate ligands and one from a neighboring molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















